Synthesis of Trioctyltin Azide from Trioctyltin Chloride: An In-depth Technical Guide
Synthesis of Trioctyltin Azide from Trioctyltin Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trioctyltin azide from its precursor, trioctyltin chloride. The information presented herein is curated for professionals in the fields of chemical research and drug development who require a reliable and detailed protocol for the preparation of this important organotin reagent. Trioctyltin azide serves as a less toxic alternative to tributyltin azide in various synthetic applications, most notably in the construction of tetrazole rings, which are key moieties in several pharmaceutical compounds.[1]
Reaction Principle
The synthesis of trioctyltin azide from trioctyltin chloride is a classic example of a salt metathesis reaction. In this nucleophilic substitution, the chloride ligand on the trioctyltin moiety is displaced by the azide anion from an inorganic azide salt, typically sodium azide. The reaction is driven by the precipitation of the inorganic salt byproduct (sodium chloride) in the reaction medium, shifting the equilibrium towards the formation of the desired organotin azide.
Experimental Protocol
The following experimental protocol is adapted from established patent literature, providing a robust and reproducible method for the synthesis of trioctyltin azide.[2][3]
Materials:
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Trioctyltin chloride (C₂₄H₅₁ClSn)
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Sodium azide (NaN₃)
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Deionized water
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Methylene chloride (CH₂Cl₂)
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10% Aqueous sodium chloride solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
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Reaction flask equipped with a magnetic stirrer and dropping funnel
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Cooling bath (ice-water or cryocooler)
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Preparation of Sodium Azide Solution: In a suitable reaction flask, dissolve 10.19 g of sodium azide in 30 ml of deionized water.
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Reaction Setup: Cool the sodium azide solution to 8°C using a cooling bath.
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Addition of Trioctyltin Chloride: While maintaining the temperature at 8°C, add 50.0 g of trioctyltin chloride dropwise to the stirred sodium azide solution over a period of 10 minutes.
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Reaction: Continue stirring the mixture at 8°C for 2 hours.
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Workup - Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous phase with 88 ml of methylene chloride. Separate the organic layer and perform a second extraction of the aqueous layer with an additional 25 ml of methylene chloride.
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Workup - Washing: Combine the organic extracts and wash with 25 ml of a 10% aqueous sodium chloride solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield trioctyltin azide.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of trioctyltin azide.
| Parameter | Value | Reference |
| Reactants | ||
| Trioctyltin Chloride | 50.0 g | [2] |
| Sodium Azide | 10.19 g | [2] |
| Reaction Conditions | ||
| Solvent | Water | [2] |
| Temperature | 8 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Product | ||
| Yield | 50.05 g | [2] |
| Spectroscopic Data | ||
| Infrared (IR) Spectrum (film) | 2924, 2856, 2080, 1466 cm⁻¹ | [2] |
| Calculated Properties | ||
| Molecular Weight | 502.4 g/mol |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of trioctyltin azide.
Caption: Workflow for the synthesis of trioctyltin azide.
Safety Considerations
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Toxicity: Organotin compounds are toxic.[1] Trioctyltin chloride and trioctyltin azide should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.
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Azide Hazard: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
This guide provides a detailed and actionable protocol for the synthesis of trioctyltin azide. By following these procedures and adhering to safety precautions, researchers can confidently prepare this valuable reagent for their synthetic needs.
